molecular formula C21H23N3O4 B4310694 2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID

2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID

Cat. No.: B4310694
M. Wt: 381.4 g/mol
InChI Key: OIZDEHQOEOHYGO-UHFFFAOYSA-N
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Description

2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID is a complex organic compound that features a benzoyl group attached to a histidine residue through a hydroxycyclohexyl-ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID typically involves multiple steps, starting with the preparation of the hydroxycyclohexyl-ethynyl intermediate. This intermediate is then coupled with a benzoyl chloride derivative under controlled conditions to form the benzoyl group. Finally, the benzoyl intermediate is reacted with histidine in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The benzoyl group can be reduced to a benzyl group.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include ketones, alcohols, and substituted derivatives of the original compound.

Scientific Research Applications

2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects. The pathways involved may include signal transduction, metabolic regulation, and gene expression.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-D-alanine
  • N-{4-[(1-hydroxycyclohexyl)ethynyl]benzoyl}-L-tyrosine

Uniqueness

2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

2-[[4-[2-(1-hydroxycyclohexyl)ethynyl]benzoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O4/c25-19(24-18(20(26)27)12-17-13-22-14-23-17)16-6-4-15(5-7-16)8-11-21(28)9-2-1-3-10-21/h4-7,13-14,18,28H,1-3,9-10,12H2,(H,22,23)(H,24,25)(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZDEHQOEOHYGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)(C#CC2=CC=C(C=C2)C(=O)NC(CC3=CN=CN3)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID
Reactant of Route 2
Reactant of Route 2
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID
Reactant of Route 3
Reactant of Route 3
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID
Reactant of Route 4
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID
Reactant of Route 5
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID
Reactant of Route 6
Reactant of Route 6
2-({4-[2-(1-HYDROXYCYCLOHEXYL)-1-ETHYNYL]BENZOYL}AMINO)-3-(1H-IMIDAZOL-5-YL)PROPANOIC ACID

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